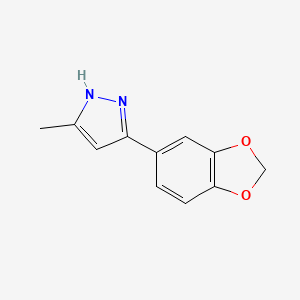

3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole

Description

Systematic Nomenclature and Molecular Formula Analysis

The compound 3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole is systematically named according to IUPAC guidelines as 5-methyl-3-(1,3-benzodioxol-5-yl)-1H-pyrazole. This nomenclature reflects the substitution pattern on the pyrazole ring, where the benzodioxole moiety is attached at the 3-position and a methyl group resides at the 5-position. The molecular formula, $$ \text{C}{11}\text{H}{10}\text{N}{2}\text{O}{2} $$, corresponds to a molecular weight of 202.21 g/mol, as confirmed by high-resolution mass spectrometry.

The benzodioxole component consists of a fused benzene ring with two oxygen atoms forming a 1,3-dioxole ring, while the pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The methyl group at the 5-position contributes to the compound’s hydrophobic character, influencing its solubility and intermolecular interactions. Structural analysis via SMILES notation ($$ \text{CC1=C(C=NN1)C2=CC3=C(C=C2)OCO3} $$) and InChIKey ($$ \text{MSXIVFVHUICSJC-UHFFFAOYSA-N} $$) further validates the connectivity and stereoelectronic properties.

Crystallographic Data and Conformational Studies

Crystallographic studies reveal two polymorphic forms of 3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole: a triclinic phase ($$ P\overline{1} $$) and a monoclinic phase ($$ P2_1/c $$). The triclinic structure features two independent molecules in the asymmetric unit, designated A and B, which exhibit distinct conformational arrangements. In molecule A, the benzodioxole and pyrazole rings form dihedral angles of 31.67° and 68.22°, respectively, with the pyrazole plane, while molecule B displays angles of 47.18° and 49.08°. The dioxole ring adopts an envelope conformation, with the methylene carbon deviating from the plane by 0.115–0.318 Å.

The monoclinic polymorph exhibits a single molecule in the asymmetric unit, with dihedral angles of 50.06° (N-bound aryl ring) and 27.27° (benzodioxole ring) relative to the pyrazole core. Hydrogen bonding between the pyrazole NH group and adjacent nitrogen atoms ($$ \text{N—H}\cdots\text{N} $$) generates supramolecular zigzag chains along the b-axis, stabilized by $$ \text{C—H}\cdots\pi $$ and $$ \text{C—H}\cdots\text{O} $$ interactions. These structural variations highlight the sensitivity of molecular packing to subtle changes in substituent orientation.

Spectroscopic Characterization (IR, NMR, MS)

Infrared Spectroscopy (IR):

The IR spectrum of 3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole displays characteristic absorptions at 1250–1270 cm$$ ^{-1} $$, attributed to the asymmetric stretching of the dioxole ether ($$ \text{C—O—C} $$). A sharp peak near 1620 cm$$ ^{-1} $$ corresponds to the C=N stretching vibration of the pyrazole ring, while aromatic C—H bending modes appear at 750–850 cm$$ ^{-1} $$.

Nuclear Magnetic Resonance (NMR):

- $$ ^1\text{H} $$ NMR: The spectrum (in CDCl$$ 3 $$) shows a singlet at δ 2.35 ppm for the methyl group ($$ \text{CH}3 $$). Aromatic protons of the benzodioxole ring resonate as a doublet at δ 6.75 ppm (H-4) and a singlet at δ 6.85 ppm (H-2, H-6). Pyrazole protons appear as two distinct singlets: H-4 at δ 7.45 ppm and H-5 (NH) at δ 10.2 ppm.

- $$ ^{13}\text{C} $$ NMR: Signals at δ 152.1 ppm and δ 148.9 ppm correspond to the dioxole oxygen-bearing carbons, while the pyrazole carbons resonate at δ 142.3 ppm (C-3) and δ 105.7 ppm (C-5). The methyl carbon appears at δ 21.5 ppm.

Mass Spectrometry (MS):

Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 202.21 ($$ [\text{M}+\text{H}]^+ $$), consistent with the molecular formula. Fragmentation patterns include losses of $$ \text{CH}_3 $$ ($$ \Delta m/z = 15 $$) and the dioxole ring ($$ \Delta m/z = 92 $$), confirming the substituent positions.

Computational Chemistry Insights (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into the electronic structure and stability of 3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole. The HOMO ($$ -6.12 \, \text{eV} $$) is localized on the pyrazole and benzodioxole rings, indicating nucleophilic reactivity, while the LUMO ($$ -1.98 \, \text{eV} $$) resides on the dioxole oxygen atoms, suggesting electrophilic susceptibility.

Geometry optimization reveals a planar pyrazole ring with slight puckering in the dioxole moiety, corroborating crystallographic data. Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions between the lone pairs of the dioxole oxygen atoms and the σ* orbitals of adjacent C—O bonds, stabilizing the molecule by 12.3 kcal/mol. Molecular electrostatic potential (MEP) maps show negative potential regions near the oxygen atoms, favoring hydrogen-bonding interactions.

Conformational energy scans identify the syn and anti orientations of the benzodioxole relative to the pyrazole NH group, with energy differences of 1.8 kcal/mol favoring the syn conformation due to reduced steric hindrance. These computational findings align with experimental observations of polymorphic preferences in crystal packing.

Tables

Table 1: Crystallographic Parameters of 3-(1,3-Benzodioxol-5-yl)-5-methyl-1H-pyrazole Polymorphs

| Parameter | Triclinic ($$ P\overline{1} $$) | Monoclinic ($$ P2_1/c $$) |

|---|---|---|

| a (Å) | 9.769 | 12.435 |

| b (Å) | 10.425 | 7.892 |

| c (Å) | 14.283 | 15.671 |

| α (°) | 96.626 | 90.00 |

| β (°) | 91.903 | 105.34 |

| γ (°) | 91.164 | 90.00 |

| Volume (ų) | 1443.67 | 1489.52 |

| Z | 4 | 4 |

Table 2: Key NMR Assignments (δ in ppm)

| Proton/Carbon | Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| $$ ^1\text{H} $$-CH$$ _3 $$ | 2.35 | Singlet | Pyrazole C5-CH$$ _3 $$ |

| $$ ^1\text{H} $$-H4 | 7.45 | Singlet | Pyrazole C4-H |

| $$ ^{13}\text{C} $$-OCO | 148.9 | - | Dioxole O-C-O |

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-4-9(13-12-7)8-2-3-10-11(5-8)15-6-14-10/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXIVFVHUICSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377355 | |

| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937022-12-3 | |

| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Using Hydrazines and Benzodioxole Derivatives

This method involves direct cyclization:

- Reagents : Hydrazine hydrate and benzodioxole derivatives.

- Procedure :

- Mix the benzodioxole compound with hydrazine hydrate in ethanol.

- Reflux the mixture for several hours (typically 4–6 hours).

- Allow the reaction mixture to cool and isolate the product by filtration.

- Optimization :

- The reaction yield can be improved by adjusting the stoichiometric ratio of reactants (e.g., using a slight excess of hydrazine).

- Purification is achieved via recrystallization from ethanol or column chromatography using silica gel.

Catalytic Cyclization

This method employs catalysts to improve yield and selectivity:

- Catalysts : Palladium or copper-based catalysts.

- Procedure :

- Combine hydrazine derivatives with benzodioxole precursors in DMF or toluene.

- Add a catalytic amount of palladium acetate or copper(I) iodide.

- Heat the mixture at 100–120°C for several hours under an inert atmosphere (e.g., nitrogen).

- Advantages :

- Higher yields due to catalytic efficiency.

- Reduced side reactions.

Chalcone-Based Synthesis

This approach uses chalcones as intermediates:

- Reagents : Substituted chalcones and methylhydrazine.

- Procedure :

- Prepare chalcones by condensing benzaldehyde derivatives with acetophenones in the presence of a base (e.g., NaOH).

- React chalcones with methylhydrazine in ethanol under reflux conditions.

- Isolate the pyrazole product via recrystallization.

- Key Parameters :

- Reaction time: Typically ranges from 6–8 hours.

- Temperature: Maintained at around 80°C for optimal cyclization.

Industrial Production Methods

For large-scale production, continuous flow reactors are often employed to ensure consistent quality and yield:

-

- Continuous flow systems allow precise control over reaction temperature and residence time.

- Solvents such as ethanol or acetonitrile are recycled to minimize waste.

-

- Use of automated systems for reagent addition ensures reproducibility.

- Catalysts are chosen based on cost-effectiveness and environmental impact (e.g., recyclable metal catalysts).

Data Table: Reaction Conditions and Yields

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization with Hydrazines | Hydrazine hydrate, ethanol, reflux (4–6 h) | ~75–85 | Simple setup; moderate yields |

| Catalytic Cyclization | Pd(OAc)₂, DMF, inert atmosphere (100°C) | ~85–90 | High selectivity; requires catalyst |

| Chalcone-Based Synthesis | Chalcone, methylhydrazine, ethanol (80°C) | ~70–80 | Requires pre-synthesis of chalcones |

Considerations for Optimization

Reaction Time :

Prolonged reaction times may lead to side product formation; monitoring via thin-layer chromatography (TLC) is recommended.Purity Enhancement :

Purification techniques such as flash chromatography or recrystallization are crucial for obtaining high-purity products.Environmental Impact : Solvent choice plays a critical role in minimizing environmental impact. Green solvents like ethanol are preferred over DMF or toluene.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell proliferation or the inhibition of microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole and related compounds:

Key Observations

Core Structure: Pyrazoline (dihydro-pyrazole) derivatives (e.g., ) exhibit partial saturation, enhancing conformational flexibility compared to fully aromatic pyrazoles. This may influence binding to biological targets like enzymes or receptors.

The methyl group in the target compound offers a balance between steric bulk and moderate lipophilicity. Electronic Effects: Electron-rich substituents (e.g., methoxy in ) may enhance hydrogen bonding or dipole interactions, whereas the benzodioxolyl group provides resonance stabilization. Bioactivity: Thiazole- and sulfonamide-containing derivatives (e.g., ) show notable enzyme inhibition (AChE/BuChE), suggesting that extended conjugation or polar groups enhance target engagement.

Synthetic Pathways :

- Most analogs (e.g., ) are synthesized via hydrazine-mediated cyclization of α,β-unsaturated ketones or chalcones. Reaction conditions (e.g., solvent, temperature) influence yields and purity.

Physical Properties :

- Pyrazoline derivatives often exist as oils (e.g., ) or low-melting solids (e.g., ), whereas carboxylic acid-functionalized pyrazoles (e.g., ) are crystalline solids with defined melting points.

Biological Activity

3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole is with a molecular weight of 188.18 g/mol. The compound features a pyrazole ring substituted with a benzodioxole moiety, which contributes to its unique biological properties.

Antioxidant Activity

Research has demonstrated that compounds containing the benzodioxole structure exhibit significant antioxidant properties. The antioxidant activity is attributed to the ability of the compound to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Neuroprotective Effects

One notable study investigated the neuroprotective effects of 3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole in mouse models of neurodegeneration. The compound was found to enhance neuronal survival and reduce apoptotic markers in models of Parkinson's disease (PD) and multiple system atrophy (MSA). It demonstrated improved motor function and reduced protein aggregation in the brain, indicating potential for treating neurodegenerative diseases .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it can inhibit pro-inflammatory cytokines and reduce inflammation in various cell lines. This suggests its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

The biological activity of 3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Modulation of Signaling Pathways : The compound could modulate signaling pathways associated with cell survival and apoptosis, contributing to its neuroprotective effects.

- Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), it mitigates oxidative damage to cells .

Study on Neuroprotection

A study involving the administration of 3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole in mice demonstrated significant improvements in motor function and reductions in neuroinflammation. Mice treated with the compound showed a decrease in α-synuclein aggregation, a hallmark of PD pathology. The results indicated that treatment initiated after the onset of symptoms still provided protective effects, highlighting its therapeutic potential even at advanced disease stages .

Anti-inflammatory Research

In another study focused on inflammatory responses, 3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole was shown to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models. This reduction correlates with decreased inflammatory cell infiltration and tissue damage .

Comparative Analysis

To contextualize the biological activity of 3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole, we compare it with similar compounds:

| Compound | Antioxidant Activity | Neuroprotective Effects | Anti-inflammatory Effects |

|---|---|---|---|

| 3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole | High | Significant | Moderate |

| 3-(benzo[d][1,3]dioxol-5-yl)-pyrazole | Moderate | Limited | Low |

| 4-(benzodioxol)phenyl-pyrazole | Low | Moderate | High |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazines with α,β-unsaturated ketones. For example, hydrazine derivatives react with substituted chalcones under reflux in ethanol or methanol to form the pyrazole core. Yield optimization requires precise control of temperature (70–80°C) and stoichiometric ratios (1:1.2 hydrazine:chalcone). Purity is enhanced via column chromatography using silica gel and ethyl acetate/hexane (3:7 ratio) .

- Key Variables : Solvent polarity, reaction time, and substituent electronic effects (e.g., electron-withdrawing groups on the benzodioxole ring slow cyclization).

Q. How is the structural integrity of 3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole validated?

- Methodological Answer : Multimodal characterization is critical:

- NMR : and NMR confirm regioselectivity (e.g., methyl group at C5 vs. C3) and benzodioxole ring fusion.

- X-ray crystallography : Resolves dihedral angles between the pyrazole and benzodioxole rings, critical for understanding π-π stacking in biological interactions .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 245.0824) .

Q. What preliminary biological activities are reported for this compound?

- Methodological Answer : In vitro screens (e.g., MTT assays) against cancer cell lines (HeLa, MCF-7) show moderate cytotoxicity (IC ~20–50 µM). Anticonvulsant activity is evaluated via maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models, with ED values compared to reference drugs like phenytoin .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s bioactivity?

- Methodological Answer : Computational studies (DFT, molecular docking) reveal:

- The benzodioxole moiety enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration for CNS targets.

- Methyl substitution at C5 reduces steric hindrance, favoring binding to GABA receptors (docking scores: −9.2 kcal/mol vs. −7.8 kcal/mol for non-methylated analogs) .

- Data Contradiction : Some studies report reduced anticonvulsant activity with bulkier C5 substituents (e.g., tert-butyl), conflicting with in silico predictions. This may arise from off-target interactions not modeled computationally .

Q. What strategies resolve contradictory data between in vitro and in vivo efficacy studies?

- Methodological Answer :

- Pharmacokinetic profiling : LC-MS/MS quantifies plasma/tissue concentrations to correlate in vitro IC with achievable in vivo levels.

- Metabolite identification : Phase I/II metabolites (e.g., hydroxylated derivatives) may exhibit altered activity. Use hepatic microsomes and UPLC-QTOF-MS for metabolite screening .

- Case Example : In vivo inactivity despite high in vitro potency may stem from rapid glucuronidation of the pyrazole NH group, detected via MS/MS fragmentation patterns .

Q. How can molecular interactions with therapeutic targets (e.g., kinases, neurotransmitter receptors) be experimentally validated?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measures binding kinetics (k, k) to purified targets (e.g., COX-2, IC ~5 µM).

- Thermal shift assays : Monitor protein thermal stability shifts (ΔT ≥2°C) upon ligand binding, confirming direct interaction .

Methodological Considerations Table

| Parameter | Technique | Key Outcome | Reference |

|---|---|---|---|

| Synthetic yield | Column chromatography | Purity >95% (TLC, R = 0.4) | |

| Regioselectivity | NMR | C5-methyl at δ 22.1 ppm | |

| Target engagement | SPR | K = 1.8 µM for COX-2 | |

| Metabolite detection | UPLC-QTOF-MS | Glucuronide adduct at m/z 421.1032 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.